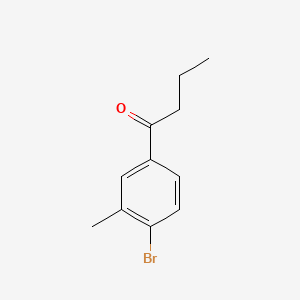

1-(4-Bromo-3-methylphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQTVVDEDLNVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716654 | |

| Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266996-84-2 | |

| Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the aromatic ketone, 1-(4-Bromo-3-methylphenyl)butan-1-one. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for the synthesis via Friedel-Crafts acylation, offering a detailed experimental protocol. Furthermore, it outlines a complete characterization workflow, including spectroscopic analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: Strategic Importance and Physicochemical Properties

1-(4-Bromo-3-methylphenyl)butan-1-one is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a bromo and a methyl substituent on the phenyl ring, offers multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry.

Rationale for Synthesis

The strategic importance of this molecule lies in its utility in structure-activity relationship (SAR) studies. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The methyl group provides steric and electronic influence, and the butanoyl chain can be modified or serve as a lipophilic moiety.

Physicochemical Data

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1266996-84-2 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.13 g/mol | [1] |

| Appearance | Expected to be a solid or oil | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents |

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one is the Friedel-Crafts acylation of 2-bromotoluene with butanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[2][3].

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of butanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion (CH₃CH₂CH₂CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻)[4][5]. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations[5]. The electron-rich aromatic ring of 2-bromotoluene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and regenerates the Lewis acid catalyst, yielding the desired ketone.

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: The two-stage mechanism of Friedel-Crafts acylation.

Regiochemical Considerations

The acylation of 2-bromotoluene is expected to yield primarily the product substituted at the 4-position (para to the bromo group). Both the bromo and methyl groups are ortho-, para-directing. However, the bromo group is deactivating due to its inductive effect, while the methyl group is activating. The directing effects of both substituents favor substitution at the 4- and 6-positions. Steric hindrance from the adjacent methyl group will likely disfavor acylation at the 3-position relative to the bromo group, and the bulky acyl group will preferentially add to the less sterically hindered 4-position, para to the bromine.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one.

Reagents and Materials

-

2-Bromotoluene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Safety Precautions

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Butanoyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

The reaction generates HCl gas. Ensure adequate ventilation and consider using a gas trap.

-

The reaction is exothermic. Addition of reagents should be controlled, and an ice bath should be readily available.

Synthetic Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet and a gas outlet bubbler.

-

Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Acyl Chloride Addition: Cool the suspension in an ice bath (0-5 °C). Add butanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 15-20 minutes.

-

Aromatic Substrate Addition: To this mixture, add 2-bromotoluene (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Purify the crude oil using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent[6][7].

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can be employed.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A streamlined workflow from reaction setup to final product characterization.

Characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended. For illustrative purposes, the expected data is compared with the known data for the closely related analogue, 1-(4-Bromo-3-methylphenyl)ethanone (CAS 37074-40-1)[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring.

-

Aliphatic Region (δ 0.9-3.0 ppm):

-

A triplet around 0.9-1.0 ppm for the terminal methyl group (-CH₃) of the butyl chain.

-

A sextet around 1.6-1.8 ppm for the methylene group (-CH₂-) adjacent to the terminal methyl.

-

A triplet around 2.8-3.0 ppm for the methylene group (-CH₂-) adjacent to the carbonyl group.

-

A singlet around 2.4 ppm for the methyl group on the aromatic ring.

-

-

-

¹³C NMR: The carbon NMR will show the number of unique carbon atoms.

-

Carbonyl Carbon: A signal around δ 198-202 ppm.

-

Aromatic Carbons: Several signals in the δ 125-145 ppm range.

-

Aliphatic Carbons: Signals in the δ 10-45 ppm range.

-

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Carbonyl (C=O) | - | ~200.0 |

| Aromatic CHs | 7.0 - 8.0 (3H, m) | 125.0 - 140.0 |

| Aromatic C-Br | - | ~125.0 |

| Aromatic C-CH₃ | - | ~140.0 |

| Aromatic C-C=O | - | ~135.0 |

| Ar-CH₃ | ~2.4 (3H, s) | ~20.0 |

| -C(=O)-CH₂- | ~2.9 (2H, t) | ~40.0 |

| -CH₂-CH₂- | ~1.7 (2H, sextet) | ~18.0 |

| -CH₂-CH₃ | ~1.0 (3H, t) | ~14.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption will be that of the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1695 cm⁻¹ is expected for the aryl ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 peak, at m/z values corresponding to [C₁₁H₁₃⁷⁹BrO]⁺ and [C₁₁H₁₃⁸¹BrO]⁺.

-

Fragmentation: Common fragmentation patterns for acylbenzenes include the loss of the alkyl chain (alpha-cleavage) to form an acylium ion, and cleavage of the bond between the carbonyl group and the aromatic ring.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one via Friedel-Crafts acylation. The provided experimental protocol, coupled with a comprehensive characterization strategy, offers researchers a clear pathway to obtaining and verifying this valuable chemical intermediate. The emphasis on the underlying chemical principles and safety considerations ensures that this guide is not only a set of instructions but also a tool for informed and safe scientific practice.

References

-

PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. Retrieved from [Link]

-

Chemcd. (n.d.). 1-(4-bromo-3-methylphenyl)ethanone. Retrieved from [Link]

-

ACS Publications. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. PMC. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rh-catalyzed arylation of fluorinated ketones with arylboronic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromo-3-methylphenyl)ethanone (C9H9BrO). Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 | Benchchem [benchchem.com]

Physicochemical properties of 1-(4-Bromo-3-methylphenyl)butan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-3-methylphenyl)butan-1-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound 1-(4-Bromo-3-methylphenyl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, predicted physicochemical characteristics, and the established methodologies for their empirical determination. The significance of its structural motifs in medicinal chemistry is discussed, alongside standard workflows for its synthesis, purification, and structural elucidation. This guide emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. While specific experimental data for this compound is not widely published, this paper serves as a robust framework for its scientific investigation.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research. 1-(4-Bromo-3-methylphenyl)butan-1-one is a substituted aromatic ketone. Its nomenclature is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a systematic and unambiguous naming convention.[1][2]

The name is deconstructed as follows:

-

Butan-1-one : The core structure is a four-carbon chain (butane) with a ketone functional group (=O) on the first carbon.

-

1-(...) : This indicates that the substituent group is attached to the same carbon as the ketone oxygen.

-

4-Bromo-3-methylphenyl : This describes the aromatic substituent. It is a phenyl (benzene) ring where a bromine atom is at position 4 and a methyl group is at position 3, relative to the point of attachment to the butanone chain.

The structure and key identifiers are summarized in Table 1.

Table 1: Chemical Identity of 1-(4-Bromo-3-methylphenyl)butan-1-one

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Bromo-3-methylphenyl)butan-1-one | IUPAC Rules[2] |

| CAS Number | 1266996-84-2 | Echemi[3] |

| Molecular Formula | C₁₁H₁₃BrO | Echemi[3] |

| Molecular Weight | 241.12 g/mol | Echemi[3] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)Br)C | |

| InChIKey | ZIQTVVDEDLNVKS-UHFFFAOYSA-N | Echemi[3] |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, computational models provide valuable predictions that guide initial experimental design. These properties are critical for anticipating a compound's behavior in various environments, from reaction vessels to biological systems. The polarity induced by the ketone group and the bromine atom suggests moderate solubility in polar organic solvents and low solubility in water.[4]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 3.74 | An indicator of lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME). |

| Polar Surface Area (PSA) | 17.1 Ų | Affects membrane permeability and transport characteristics.[3] |

| Boiling Point | ~300-350 °C (at 760 mmHg) | Important for purification via distillation and assessing thermal stability. |

| Melting Point | Not readily predictable; likely a low-melting solid. | Defines the physical state at ambient temperature; purity indicator. |

| Aqueous Solubility | Low | Affects formulation and bioavailability for oral administration. |

Significance of Structural Motifs in Medicinal Chemistry

The molecular architecture of 1-(4-Bromo-3-methylphenyl)butan-1-one contains several functional groups that are of significant interest in drug discovery and development.

-

Aromatic Ketone : The ketone group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes or receptors.[4] Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, which can be a site for metabolic transformation.

-

Halogenation (Bromine) : The presence of a bromine atom can significantly modulate a molecule's pharmacokinetic properties. It often increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can act as a "heavy atom" for X-ray crystallography, aiding in the structural determination of drug-target complexes.[5][6]

-

Methyl Group : The methyl group on the phenyl ring can influence binding affinity through van der Waals interactions and can sterically direct the molecule's orientation within a binding pocket. It can also block sites of metabolism, potentially increasing the compound's half-life.

The combination of these features makes this scaffold a versatile starting point for creating libraries of compounds for screening against various therapeutic targets.[7]

Standard Methodologies for Physicochemical Characterization

To move beyond prediction, empirical data must be generated. The following protocols outline standard, self-validating systems for characterizing the key physicochemical properties of a novel compound like 1-(4-Bromo-3-methylphenyl)butan-1-one.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale : DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the thermogram.

Step-by-Step Protocol :

-

Calibration : Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation : Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Analysis : Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation : The onset temperature of the melting endotherm is recorded as the melting point. A sharp peak is indicative of high purity.

Solubility Assessment

Rationale : Solubility is a critical parameter for drug formulation and delivery. A tiered approach is often used to determine solubility in aqueous and organic solvents.

Step-by-Step Protocol (Thermodynamic Solubility in Aqueous Buffer) :

-

Preparation : Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

-

Incubation : Add an excess amount of the compound to each buffer in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation : Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification : Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis and Structural Elucidation Workflow

Confirming the identity and purity of a newly synthesized batch of 1-(4-Bromo-3-methylphenyl)butan-1-one is paramount. This requires a multi-pronged analytical approach where each technique provides orthogonal, confirmatory information.

Plausible Synthesis: Friedel-Crafts Acylation

A common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. This involves reacting an aromatic compound (1-bromo-2-methylbenzene) with an acylating agent (butanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction would be followed by an aqueous workup and purification.[8]

Caption: A typical workflow for the synthesis and purification of an aromatic ketone.

Analytical Workflow for Structural Confirmation

The logical flow for confirming the structure and purity of the final product is outlined below.

Caption: Standard analytical workflow for the characterization of a novel organic compound.

Detailed Methodologies :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[9] For 1-(4-Bromo-3-methylphenyl)butan-1-one, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the three different sets of protons on the butyl chain, with characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight.[3] High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the molecular formula. The presence of bromine would be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be expected, which is characteristic of an aromatic ketone's carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for determining the purity of a compound. A sample is run through a column, and a detector (typically UV) measures the response. Purity is calculated by the area percentage of the main peak relative to all other peaks in the chromatogram.

Conclusion

1-(4-Bromo-3-methylphenyl)butan-1-one is a compound with significant potential as a building block in medicinal chemistry and materials science. This guide has established its chemical identity and provided a framework of its predicted physicochemical properties. More importantly, it has detailed the authoritative, industry-standard methodologies required to empirically determine these properties and to confirm the compound's structure and purity. By understanding the "why" behind these experimental choices, researchers can confidently approach the characterization of this and other novel chemical entities, ensuring data integrity and accelerating the pace of discovery.

References

-

PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]

-

Cheméo. Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). [Link]

-

University of Babylon. Experimental No. (13) Aldehydes and ketones. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

-

NIH National Center for Biotechnology Information. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

ACS Publications. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

ResearchGate. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

Wikipedia. IUPAC nomenclature of chemistry. [Link]

-

Unacademy. Physical and Chemical Properties of Ketones. [Link]

-

ACS Publications. The IUPAC Rules for Naming Organic Molecules. [Link]

-

PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. [Link]

-

YouTube. Test for aldehydes and Ketones. [Link]

-

YouTube. IUPAC Nomenclature of Alkanes - Naming Organic Compounds. [Link]

-

ACS Publications. Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D. [Link]

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. iupac.org [iupac.org]

- 3. echemi.com [echemi.com]

- 4. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

1-(4-Bromo-3-methylphenyl)butan-1-one CAS number and identifiers

[1]

Chemical Identity & Core Identifiers

1-(4-Bromo-3-methylphenyl)butan-1-one is a functionalized butyrophenone derivative serving as a critical intermediate in the synthesis of pharmaceuticals, particularly isoxazoline-based ectoparasiticides (e.g., Fluralaner analogs) and kinase inhibitors. Its structure features a regiochemically specific motif—a para-bromo and meta-methyl substitution pattern relative to the ketone—which presents unique synthetic challenges due to competing directing effects in electrophilic aromatic substitution (EAS).

Identifier Matrix

| Parameter | Value |

| CAS Registry Number | 1266996-84-2 |

| IUPAC Name | 1-(4-Bromo-3-methylphenyl)butan-1-one |

| Synonyms | 4'-Bromo-3'-methylbutyrophenone; 4-Bromo-3-methylphenyl propyl ketone |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| SMILES | CCCC(=O)C1=CC(=C(C=C1)Br)C |

| InChI Key | ZIQTVVDEDLNVKS-UHFFFAOYSA-N |

Synthetic Strategy & Mechanistic Logic[2][3]

The Regioselectivity Challenge

Direct Friedel-Crafts acylation of o-bromotoluene or bromination of 4-methylbutyrophenone fails to yield this specific isomer in high purity.

-

Path A (Direct Acylation): Acylation of o-bromotoluene occurs para to the methyl group (the strongest activator), yielding the 3-bromo-4-methyl isomer, not the target.

-

Path B (Direct Bromination): Bromination of 4-methylbutyrophenone occurs ortho to the methyl group (position 3), again yielding the 3-bromo-4-methyl isomer due to the reinforcing directing effects of the methyl (ortho) and ketone (meta).

Validated Protocol: The "Diazo-Switch" Route

To achieve the 4-bromo-3-methyl pattern, we must utilize a strategy that anchors the ketone para to an amino group (which directs strongly), followed by a Sandmeyer transformation to install the bromine.

Step-by-Step Methodology

Step 1: Protection of o-Toluidine

-

Reagents: o-Toluidine, Acetic Anhydride, DCM.

-

Logic: The amine is too reactive for clean Friedel-Crafts and complexes with Lewis acids. Acetylation moderates reactivity and protects the nitrogen.

Step 2: Regioselective Friedel-Crafts Acylation

-

Reagents: N-(2-methylphenyl)acetamide, Butyryl Chloride, AlCl₃ (3.0 eq), 1,2-Dichloroethane.

-

Mechanism: The acetamido group is a strong ortho/para activator. Steric hindrance from the ortho-methyl group forces substitution almost exclusively to the para position (C4 relative to Nitrogen).

-

Intermediate: N-(4-butyryl-2-methylphenyl)acetamide.

Step 3: Hydrolysis

-

Reagents: HCl (6M), Ethanol, Reflux.

-

Logic: Removal of the acetyl group to reveal the free amine.

Step 4: Sandmeyer Reaction (The Bromine Installation)

-

Reagents: NaNO₂, HBr (48%), CuBr, 0°C -> RT.

-

Mechanism: Diazotization forms the diazonium salt, which undergoes radical-nucleophilic substitution with CuBr to install the bromine atom at the exact position previously occupied by the nitrogen.

Figure 1: The "Diazo-Switch" synthetic pathway ensures correct regiochemistry by using nitrogen as a temporary directing group.

Physical Properties & Characterization

When synthesizing this compound, the following physicochemical profile serves as the standard for quality control.

| Property | Specification / Expectation |

| Physical State | Pale yellow oil or low-melting solid (approx. 30–35 °C). |

| Boiling Point | ~145–150 °C at 1.0 mmHg (Predicted).[1] |

| Density | 1.32 ± 0.05 g/cm³ |

| ¹H NMR (CDCl₃) | δ 7.80 (d, J=2.0 Hz, 1H, Ar-H2), 7.65 (dd, 1H, Ar-H6), 7.58 (d, 1H, Ar-H5), 2.90 (t, 2H, CO-CH₂), 2.45 (s, 3H, Ar-CH₃), 1.75 (m, 2H, CH₂), 0.98 (t, 3H, CH₃). |

| IR Spectrum | 1685 cm⁻¹ (C=O stretch, aryl ketone), 580 cm⁻¹ (C-Br stretch). |

Note on NMR: The key diagnostic is the aromatic region. You should observe an ABX or similar pattern where the proton ortho to the ketone and ortho to the methyl (H2) appears as a doublet with a small coupling constant (meta-coupling) or a singlet, distinct from the ortho-coupling of the H5/H6 protons.

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate. It possesses two orthogonal reactive handles:

-

Aryl Bromide: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Ketone: Susceptible to reduction, Grignard addition, or reductive amination.

Key Application: Synthesis of Isoxazoline Ectoparasiticides

This compound is structurally analogous to intermediates used in the production of Fluralaner and Afoxolaner . The ketone is typically converted to a styrene or vinyl intermediate, while the aryl bromide is coupled to a fluoro-aryl moiety.

Figure 2: Divergent reactivity profile. The aryl bromide allows scaffold extension, while the ketone allows functionalization.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: As an aryl bromide, it may act as an alkylating agent or sensitizer. Use standard PPE (nitrile gloves, safety glasses).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl group or benzylic position over long periods.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54759049, 1-(4-Bromo-3-methylphenyl)butan-1-one. Retrieved from [Link]

A Comprehensive Technical Guide to 1-(4-Bromo-3-methylphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular structure, formula, and characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one, a compound of interest in synthetic chemistry and potential drug discovery pipelines. The information presented herein is curated to provide both foundational knowledge and practical insights for its identification and handling in a laboratory setting.

Molecular Identity and Structural Elucidation

1-(4-Bromo-3-methylphenyl)butan-1-one is an aromatic ketone. These compounds are characterized by a carbonyl group bonded to an aryl group and an alkyl group.[1][2] The structural arrangement of this molecule dictates its chemical reactivity and spectroscopic properties.

Chemical Formula and Molecular Weight

The fundamental chemical identity of a compound is established by its molecular formula, which enumerates the constituent atoms.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | [3] |

| CAS Number | 1266996-84-2 | [3] |

| Molecular Weight | 241.12 g/mol | [3] |

| Exact Mass | 240.01500 u | [3] |

Structural Representation

The connectivity of the atoms is visualized through its molecular structure. The molecule consists of a butan-1-one chain attached to a 4-bromo-3-methylphenyl ring.

Figure 1: 2D Molecular Structure of 1-(4-Bromo-3-methylphenyl)butan-1-one.

Spectroscopic Characterization for Structural Verification

The definitive identification of a synthesized or isolated compound relies on a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H) | 7.0 - 8.0 | Multiplet | 3H | Protons on the aromatic ring, deshielded by the ring current and electron-withdrawing carbonyl and bromo groups. |

| Methylene (-CH₂-) | 2.8 - 3.0 | Triplet | 2H | Protons alpha to the carbonyl group are deshielded.[5] |

| Methylene (-CH₂-) | 1.6 - 1.8 | Sextet | 2H | Protons beta to the carbonyl group. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the aromatic ring. |

| Methyl (-CH₃) | 0.9 - 1.0 | Triplet | 3H | Terminal methyl group of the butyl chain.[5] |

The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 195 - 205 | Characteristic chemical shift for a ketone carbonyl carbon conjugated to an aromatic ring.[6] |

| Aromatic (C) | 120 - 140 | Carbons within the aromatic ring. |

| Methylene (-CH₂-) | 35 - 45 | Carbon alpha to the carbonyl group. |

| Methylene (-CH₂-) | 15 - 25 | Carbon beta to the carbonyl group. |

| Methyl (-CH₃) | 20 - 25 | Methyl group attached to the aromatic ring. |

| Methyl (-CH₃) | 10 - 15 | Terminal methyl group of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The carbonyl group (C=O) of a ketone provides a strong, characteristic absorption band.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The carbonyl stretch in an aromatic ketone is at a lower frequency than in aliphatic ketones due to conjugation with the aromatic ring.[9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the alkyl chain. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Carbon-carbon stretching vibrations within the aromatic ring. |

| C-Br Stretch | 500 - 600 | Medium to Strong | Carbon-bromine stretching vibration.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[11]

The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (241 g/mol ) with a characteristic M+2 peak of similar intensity.

-

Acylium Ion: A significant fragment resulting from the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the butyl chain. This would produce a fragment ion of the 4-bromo-3-methylbenzoyl cation.

-

Loss of Propyl Radical: A fragmentation pathway involving the loss of a propyl radical (C₃H₇) from the molecular ion.

-

Tropylium Ion: Rearrangement and fragmentation of the aromatic ring can also be expected.

Figure 2: Workflow for the spectroscopic characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one.

Proposed Synthesis Strategy

Friedel-Crafts Acylation

This method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction: 1-Bromo-2-methylbenzene reacting with butanoyl chloride in the presence of aluminum chloride (AlCl₃).

Figure 3: Proposed synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This is a proposed protocol and should be optimized and performed with all necessary safety precautions by qualified personnel.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-methylbenzene (1.0 equivalent) to the flask.

-

Acylation: Add butanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, formula, and proposed characterization and synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one. The expected spectroscopic data outlined herein serves as a crucial reference for researchers in the positive identification and quality control of this compound. The proposed synthesis offers a viable route for its preparation, enabling further investigation into its potential applications.

References

-

Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

-

Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]

-

Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

-

Carbonyl-compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

Sources

- 1. All About Aromatic Ketones [unacademy.com]

- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 3. echemi.com [echemi.com]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

A Systematic Guide to the IUPAC Nomenclature of C11H13BrO Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the systematic International Union of Pure and Applied Chemistry (IUPAC) name for any structural isomer of the molecular formula C11H13BrO. Rather than presenting a single, impossible answer for a formula that represents numerous distinct compounds, this document outlines the core principles and a rigorous, step-by-step protocol for the unambiguous naming of these structures, empowering researchers to accurately identify and communicate their molecules of interest.

Foundational Analysis: Degrees of Unsaturation

Before nomenclature can be assigned, an initial structural assessment is essential. The first step is to calculate the Degrees of Unsaturation (DoU), which reveals the total number of rings and/or multiple bonds within the molecule.

Protocol for Calculating Degrees of Unsaturation: The formula is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (Br, Cl, F, I)

-

N = number of nitrogen atoms

For C11H13BrO: DoU = 11 + 1 - (13/2) - (1/2) + (0/2) = 12 - (14/2) = 12 - 7 = 5

Interpretation: A DoU of 5 is a significant finding. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). Therefore, all isomers of C11H13BrO are highly likely to contain a benzene ring plus one additional degree of unsaturation, such as a double bond or a second ring structure. This insight immediately narrows the field of possible structures to substituted aromatic compounds.

The Cornerstone of Nomenclature: Functional Group Priority

When a molecule contains multiple functional groups, as is possible with C11H13BrO (e.g., an alcohol and an alkene, or a ketone and a halogen), a strict hierarchy must be followed to identify the principal functional group.[1] This group determines the suffix of the IUPAC name, while all other groups are treated as prefixes.[2] The oxidation state of the carbon atom in the functional group is a key determinant of its priority.[3]

Table 1: Abbreviated Functional Group Priorities for C11H13BrO Isomers

| Priority | Functional Group Class | Suffix (if Principal) | Prefix (if Substituent) |

|---|---|---|---|

| Highest | Ketone | -one | oxo- |

| ↓ | Alcohol | -ol | hydroxy- |

| ↓ | Amine (not present) | -amine | amino- |

| ↓ | Alkene | -ene | -enyl |

| ↓ | Alkyne | -yne | -ynyl |

| Lowest | Ether | (not used as suffix) | -oxy |

| | Alkyl Halide | (not used as suffix) | bromo-, chloro-, etc. |

A Systematic Protocol for IUPAC Nomenclature

The following five-step process provides a reproducible workflow for naming any isomer of C11H13BrO.

Experimental Workflow: IUPAC Naming Process

Caption: A five-step workflow for systematic IUPAC nomenclature.

Case Studies: Applying the Protocol to C11H13BrO Isomers

To demonstrate the application of this protocol, we will analyze three distinct, plausible isomers of C11H13BrO, each belonging to a different functional group class.

Case Study 1: A Ketone Isomer

Structure: 1-(4-bromophenyl)pentan-1-one

Formula Validation: C6H4Br (bromophenyl) + C5H9O (pentanoyl) = C11H13BrO. Correct.

Nomenclature Analysis:

-

Principal Functional Group: The ketone group (-C=O) has the highest priority and dictates the suffix "-one".

-

Parent Structure: The longest carbon chain containing the ketone is the five-carbon pentan-1-one structure. The benzene ring is therefore a substituent.

-

Numbering: The parent chain is numbered starting from the carbonyl carbon as C1.

-

Substituents: A phenyl group is attached to C1. This phenyl group is itself substituted at its 4-position with a bromine atom. The complete substituent name is (4-bromophenyl).

-

Assembly: The substituent (4-bromophenyl) is located at position 1 of the parent chain. The full name is 1-(4-bromophenyl)pentan-1-one .

Caption: Structure of 1-(4-bromophenyl)pentan-1-one with numbering.

Case Study 2: An Ether Isomer

Structure: 1-bromo-4-(pent-4-enyloxy)benzene

Formula Validation: C6H4Br (bromophenyl) + O + C5H9 (pentenyl) = C11H13BrO. Correct.

Nomenclature Analysis:

-

Principal Functional Group: The ether linkage does not have a characteristic suffix. Ethers are named as alkoxy substituents on a parent alkane or arene.[4][5]

-

Parent Structure: The larger and more complex group is the bromobenzene ring, which serves as the parent.[6]

-

Numbering: The benzene ring is numbered starting from the point of attachment of the highest-priority substituent. Since there is no higher-priority group, numbering is determined by alphabetization. "Bromo" comes before "pentenyloxy," so the carbon attached to the bromine is C1, and the carbon attached to the ether oxygen is C4.

-

Substituents: The bromine at C1 is "1-bromo". The group at C4 is a five-carbon chain with a double bond at its 4th position, attached via an oxygen. This is named "(pent-4-enyloxy)".

-

Assembly: The substituents are listed alphabetically. The full name is 1-bromo-4-(pent-4-enyloxy)benzene .

Caption: Structure of 1-bromo-4-(pent-4-enyloxy)benzene with numbering.

Case Study 3: An Unsaturated Alcohol Isomer

Structure: (E)-1-(4-bromophenyl)pent-2-en-1-ol

Formula Validation: C6H4Br (bromophenyl) + C5H9O (penten-ol) = C11H13BrO. Correct.

Nomenclature Analysis:

-

Principal Functional Group: The alcohol (-OH) group has higher priority than the alkene (C=C) and the halide.[7][8] It dictates the suffix "-ol".

-

Parent Structure: The longest carbon chain containing both the alcohol and the alkene is the five-carbon pentene chain. The bromophenyl group is a substituent.

-

Numbering: The chain is numbered to give the principal functional group (-OH) the lowest possible locant.[9] Thus, the carbon attached to the -OH group is C1. This places the double bond starting at C2.

-

Substituents: A (4-bromophenyl) group is attached to C1.

-

Assembly: The name is assembled as follows:

-

Stereochemistry of the double bond: The high-priority groups (the main chain carbons) are on opposite sides, so it is (E).

-

Substituent: 1-(4-bromophenyl).

-

Parent chain: pent.

-

Alkene locant and suffix: -2-en.

-

Alcohol locant and suffix: -1-ol.

-

The full name is (E)-1-(4-bromophenyl)pent-2-en-1-ol .

-

Caption: Structure of (E)-1-(4-bromophenyl)pent-2-en-1-ol with numbering.

Summary and Conclusion

The molecular formula C11H13BrO represents a diverse array of structural isomers. Assigning a correct and unambiguous IUPAC name is not a matter of simple lookup but requires a systematic application of established rules. By first calculating the degrees of unsaturation, then identifying the principal functional group based on priority, and finally following the sequential protocol for numbering and assembly, researchers can confidently name any isomer they encounter. The case studies presented herein illustrate how this single molecular formula can describe molecules as different as ketones, ethers, and alcohols, underscoring the critical importance of precise nomenclature in scientific communication.

Table 2: Summary of C11H13BrO Isomer Case Studies

| IUPAC Name | Functional Group Class | Key Structural Features |

|---|---|---|

| 1-(4-bromophenyl)pentan-1-one | Ketone | Aromatic ketone, saturated alkyl chain |

| 1-bromo-4-(pent-4-enyloxy)benzene | Ether | Aromatic ether, terminal alkene on alkoxy chain |

| (E)-1-(4-bromophenyl)pent-2-en-1-ol | Alcohol | Secondary benzylic alcohol, internal alkene |

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

-

Chemistry LibreTexts. 17.1: Naming Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. Nomenclature of Ethers. [Link]

-

Chemistry Steps. Naming Alcohols with Practice Problems. [Link]

-

University of Calgary. Nomenclature and Functional Group Priorities. [Link]

-

Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

-

Chemistry Steps. Naming Ethers. [Link]

-

Pearson. Functional Group Priorities Explained. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Naming of Functional Groups - Free Sketchy MCAT Lesson [sketchy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(4-Bromo-3-methylphenyl)butan-1-one for the Research Scientist

This guide provides an in-depth technical overview of 1-(4-bromo-3-methylphenyl)butan-1-one, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. We will explore its commercial availability, synthesis, quality control, and applications, offering practical insights beyond a simple product listing.

Introduction: The Utility of a Versatile Building Block

1-(4-Bromo-3-methylphenyl)butan-1-one (CAS No. 1266996-84-2) is an aromatic ketone that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a bromo and a methyl substituent on the phenyl ring, offers multiple reaction sites for further chemical modification. This strategic placement of functional groups allows for the construction of more complex molecules, making it a desirable starting material for the synthesis of novel therapeutic agents and other high-value organic compounds. The bromo group, in particular, is amenable to a wide range of cross-coupling reactions, providing a gateway to diverse molecular architectures. Its potential applications are seen in the development of anticonvulsants and monoamine uptake inhibitors, highlighting its significance in the pursuit of new pharmaceuticals.[1][2][3]

Commercial Availability and Supplier Overview

For researchers requiring immediate access to 1-(4-bromo-3-methylphenyl)butan-1-one, a number of reputable chemical suppliers offer this compound in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When selecting a supplier, it is crucial to consider not only the price but also the stated purity, available analytical data (e.g., Certificate of Analysis), and lead times. Below is a comparative summary of prominent suppliers.

| Supplier | Purity/Specification | Storage Conditions | Noteworthy Information |

| BLDpharm | ≥95% | Sealed in dry, 2-8°C | Provides online access to documentation including NMR, HPLC, and LC-MS data for many of its products.[4] |

| Dayang Chem (Hangzhou) Co., Ltd. | Custom synthesis available | Cool, dry, well-ventilated place | A high-tech enterprise specializing in custom synthesis and contract manufacturing, with laboratories at Zhejiang University and Zhejiang Industry University.[5] |

| Sigma-Aldrich | Research grade | Ambient temperature | Offers a wide range of chemical products with extensive documentation, including safety data sheets and peer-reviewed paper references.[6] |

| AiFChem | Building block grade | Refer to product documentation | A division of XtalPi, focusing on AI-driven chemical synthesis and production.[7] |

| Ambeed, Inc. | Building block grade | Refer to product documentation | Specializes in providing building blocks and advanced intermediates for research and development.[7] |

| BOC Sciences | Building block grade | Refer to product documentation | Offers a wide spectrum of services from development and manufacturing to marketing and distribution.[7] |

Synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one: A Practical Approach

The most common and industrially scalable method for the synthesis of 1-(4-bromo-3-methylphenyl)butan-1-one is the Friedel-Crafts acylation.[8][9][10][11] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst. In this case, 2-bromotoluene is acylated with butyryl chloride using aluminum chloride as the catalyst.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-bromo-3-methylphenyl)butan-1-one.

Caption: Synthetic workflow for 1-(4-Bromo-3-methylphenyl)butan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Slowly add butyryl chloride (1.1 eq.) to the stirred suspension. After the addition is complete, add 2-bromotoluene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition of 2-bromotoluene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Quality Control

Ensuring the purity and identity of 1-(4-bromo-3-methylphenyl)butan-1-one is critical for its intended application. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Analytical Workflow

The following diagram outlines a typical analytical workflow for the quality control of 1-(4-bromo-3-methylphenyl)butan-1-one.

Caption: Analytical workflow for quality control.

Representative Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the compound. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic or phosphoric acid.[12] Detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the protons of the butyl chain. The ¹³C NMR will show the corresponding carbon signals. Spectral data for the related compound (4-bromo-3-methylphenyl)methanol can be found for comparison.[13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. The expected molecular weight for C₁₁H₁₃BrO is approximately 241.12 g/mol .[4][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone, which is typically observed in the region of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

1-(4-Bromo-3-methylphenyl)butan-1-one is a precursor for the synthesis of various biologically active molecules. Its utility is primarily demonstrated in the following areas:

-

Anticonvulsant Agents: The core structure of this compound can be elaborated to synthesize aryl semicarbazones, a class of compounds that has shown promising anticonvulsant activity in preclinical models.[1]

-

Monoamine Uptake Inhibitors: The phenylbutan-1-one scaffold is found in a number of compounds that act as monoamine uptake inhibitors. These agents are of interest for the treatment of various central nervous system disorders.[2][3] The bromo- and methyl-substituents on the phenyl ring of the title compound allow for systematic modifications to explore structure-activity relationships in this class of molecules.

Conclusion

1-(4-Bromo-3-methylphenyl)butan-1-one is a commercially available and synthetically accessible building block with significant potential in drug discovery and organic synthesis. A thorough understanding of its supply chain, synthesis, and analytical characterization is essential for its effective utilization in research and development. This guide has provided a comprehensive overview to assist scientists in leveraging the full potential of this versatile chemical intermediate.

References

-

ChemicalRegister. 1-(4-Bromo-3-methylphenyl)butan-1-one (CAS 1266996-84-2) Suppliers. [Link]

-

Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

HPLC.UV. Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

-

Arctom. CAS NO. 1266996-84-2 | 1-(4-Bromo-3-methylphenyl)butan-1-one. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

- Google Patents. US20100137612A1 - Method for production of 3-hydroxypropan-1-one compound for production of 2.

-

SpectraBase. 3,4-(Methylenedioxy)-phenylbutanone-1. [Link]

-

Springer. Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubMed Central. Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones. [Link]

-

ResearchGate. Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction. [Link]

-

PMC. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

-

AA Blocks. 1266996-84-2 | MFCD19237229 | 1-(4-Bromo-3-methylphenyl)butan-1-one. [Link]

-

ACS Publications. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

-

YouTube. Friedel-Crafts acylation. [Link]

-

UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

-

Heterocyclic Letters. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [Link]

-

RASĀYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

-

PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

-

ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015. [Link]

Sources

- 1. Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1266996-84-2|1-(4-Bromo-3-methylphenyl)butan-1-one|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 1-(4-Bromo-3-methylphenyl)butan-1-one | 1266996-84-2 [sigmaaldrich.com]

- 7. 1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. (4-BROMO-3-METHYLPHENYL)METHANOL(149104-89-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Known and Potential Derivatives of 1-(4-Bromo-3-methylphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential derivatives of the synthetic building block, 1-(4-bromo-3-methylphenyl)butan-1-one. This document explores the strategic derivatization of this compound, leveraging its key reactive sites: the carbonyl group and the aryl bromide. We will delve into the synthesis of valuable intermediates such as chalcones and their subsequent transformation into heterocyclic scaffolds. Furthermore, this guide will detail the application of modern cross-coupling methodologies to modify the aromatic core, opening avenues for the creation of diverse molecular architectures. The potential biological significance of these derivatives, inferred from analogous structures, will also be discussed, providing a roadmap for future research and drug discovery endeavors.

Introduction: The Versatile Scaffold of 1-(4-Bromo-3-methylphenyl)butan-1-one

1-(4-Bromo-3-methylphenyl)butan-1-one is a substituted aromatic ketone that holds significant potential as a starting material in synthetic organic and medicinal chemistry. Its structure is characterized by two primary points of reactivity: the carbonyl group of the butanone chain and the bromine atom on the phenyl ring. The strategic manipulation of these functional groups allows for the construction of a wide array of complex molecules.

The presence of the bromine atom is particularly advantageous, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse range of substituents at the 4-position of the phenyl ring, including alkyl, aryl, and amino groups. Such modifications are a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The carbonyl group, on the other hand, provides a gateway to a rich variety of chemical transformations. It can readily participate in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone intermediates are not only valuable in their own right but also serve as precursors for the synthesis of numerous heterocyclic compounds with demonstrated biological activities.[1]

This guide will systematically explore the synthetic pathways emanating from 1-(4-bromo-3-methylphenyl)butan-1-one, providing both theoretical frameworks and practical, field-proven insights for the synthesis of its derivatives.

Derivatization via the Carbonyl Group: Synthesis of Chalcones and their Heterocyclic Progeny

The ketone functionality of 1-(4-bromo-3-methylphenyl)butan-1-one is a prime site for derivatization, most notably through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of a ketone with an aromatic aldehyde to yield a chalcone.[2]

Claisen-Schmidt Condensation: A Gateway to Chalcone Derivatives

The Claisen-Schmidt condensation of 1-(4-bromo-3-methylphenyl)butan-1-one with various aromatic aldehydes can lead to a diverse library of chalcone derivatives. The general reaction scheme is depicted below:

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolution: Dissolve 1-(4-bromo-3-methylphenyl)butan-1-one (1 equivalent) and a substituted aromatic aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Base Addition: To the stirred solution, add an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture is typically stirred at room temperature for several hours until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Potential Chalcone Derivatives and their Precursors

| Entry | Aromatic Aldehyde | Expected Chalcone Derivative |

| 1 | Benzaldehyde | 1-(4-Bromo-3-methylphenyl)-3-phenylprop-2-en-1-one |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Bromo-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4 | 4-Nitrobenzaldehyde | 1-(4-Bromo-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Synthesis of Pyrimidine Derivatives from Chalcones

Chalcones are excellent precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[2] Pyrimidine derivatives, for instance, can be synthesized by the cyclocondensation of chalcones with urea, thiourea, or guanidine.[3]

Caption: General scheme for pyrimidine synthesis from chalcones.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

-

Reaction Setup: A mixture of the chalcone derivative (1 equivalent) and urea, thiourea, or guanidine hydrochloride (1-1.5 equivalents) in a suitable solvent like ethanol is prepared.

-

Base Addition: A catalytic amount of a base (e.g., potassium hydroxide) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for several hours, with progress monitored by TLC.

-

Work-up and Purification: After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed, and purified by recrystallization.

Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines, another important class of nitrogen-containing heterocycles, can be synthesized from chalcones through their reaction with hydrazine derivatives.[4]

Caption: General scheme for pyrazoline synthesis from chalcones.

Experimental Protocol: General Procedure for Pyrazoline Synthesis

-

Reaction Mixture: The chalcone derivative (1 equivalent) is dissolved in a solvent such as ethanol or acetic acid.

-

Hydrazine Addition: A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1-1.2 equivalents) is added to the solution.

-

Reaction Conditions: The mixture is typically refluxed for several hours. The reaction progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by pouring the mixture into water to induce precipitation. The crude product can be purified by recrystallization.

Derivatization via the Aryl Bromide: Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the phenyl ring of 1-(4-bromo-3-methylphenyl)butan-1-one serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1][5] This reaction can be employed to introduce various aryl or vinyl substituents at the 4-position of the phenyl ring.

Sources

A Technical Guide to 1-(4-Bromo-3-methylphenyl)butan-1-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with tailored pharmacological profiles are of paramount importance. Among the myriad of chemical scaffolds, substituted aromatic ketones represent a privileged class, serving as foundational building blocks for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of 1-(4-Bromo-3-methylphenyl)butan-1-one , a halogenated aromatic ketone with significant potential as a versatile intermediate in medicinal chemistry.

The unique structural architecture of this molecule, featuring a brominated and methylated phenyl ring coupled to a butyryl chain, offers a compelling platform for the development of novel therapeutic agents. The presence of the bromine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, while the methyl group provides a point for further structural modification and can influence the electronic properties of the aromatic ring. This guide will delve into the synthetic pathways, detailed analytical characterization, and prospective applications of 1-(4-bromo-3-methylphenyl)butan-1-one, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutics.

Part 1: Synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one

The most direct and industrially scalable approach for the synthesis of 1-(4-bromo-3-methylphenyl)butan-1-one is the Friedel-Crafts acylation of 2-bromotoluene.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent (butanoyl chloride in this case) by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 2-bromotoluene to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of the sigma complex by the AlCl₄⁻ anion restores the aromaticity of the ring and yields the desired ketone product, 1-(4-bromo-3-methylphenyl)butan-1-one.[2]

Regioselectivity in the Acylation of 2-Bromotoluene

The substitution pattern on the resulting product is dictated by the directing effects of the substituents already present on the aromatic ring. In 2-bromotoluene, the methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, yet also ortho-, para-directing group. The acylation reaction is expected to favor substitution at the position para to the methyl group and meta to the bromine atom (position 4) due to the strong activating effect of the methyl group and to minimize steric hindrance.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a general procedure for the Friedel-Crafts acylation of 2-bromotoluene with butanoyl chloride.

Materials:

-

2-Bromotoluene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add butanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. The mixture will become homogeneous as the acylium ion-Lewis acid complex forms.

-

Electrophilic Aromatic Substitution: To the cooled solution, add 2-bromotoluene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature below 10 °C.